molecular formula C14H19NO5S B2655432 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 757220-86-3

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2655432
CAS No.: 757220-86-3
M. Wt: 313.37
InChI Key: QKXIQWDSURJWRJ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide-substituted piperidine derivative characterized by a 4-ethoxyphenyl group attached via a sulfonyl linkage to the piperidine ring, with a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXIQWDSURJWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The sulfonylation of the piperidine ring with 4-ethoxybenzenesulfonyl chloride under basic conditions is a common method. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure .

Chemical Reactions Analysis

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent on Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features/Data References
1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid (Target) 4-Ethoxyphenyl C14H19NO5S* ~313.37* Ethoxy group (electron-donating)
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid 3-Fluorophenyl C12H14FNO4S 287.30 Fluorine (electron-withdrawing)
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 4-Chlorophenyl C12H14ClNO4S 303.76 Chlorine (lipophilic, electron-withdrawing)
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid 5-Chlorothiophen-2-yl C10H12ClNO4S2 309.79 Heterocyclic thiophene substituent
1-((2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl)piperidine-4-carboxylic acid 5-Isopropyl-2-methoxy-4-methylphenyl C17H25NO5S 355.45 Bulky alkyl/methoxy substituents
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2-Fluorobenzyl C13H16FNO4S 301.33 Benzyl-sulfonyl linkage

*Note: Molecular formula and weight inferred from ethyl ester precursor (C14H19NO5S, 313.37 g/mol in ).

Key Observations:
  • This may influence reactivity in synthetic pathways or interactions with biological targets.
  • Lipophilicity : Chlorine and fluorophenyl analogs (e.g., ) exhibit higher lipophilicity (clogP ~2.0–2.5 predicted) compared to the ethoxy-substituted compound (clogP ~1.5–2.0), which could affect membrane permeability and bioavailability.
  • Steric Effects : Bulky substituents, such as the 5-isopropyl-2-methoxy-4-methylphenyl group in , may hinder binding to enzymatic active sites but improve selectivity for specific targets.

Biological Activity

1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO5S
  • Molecular Weight : 313.37 g/mol
  • Structure : The compound features a piperidine ring substituted with an ethoxyphenylsulfonyl group and a carboxylic acid moiety, which may contribute to its bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • The compound has shown promising antibacterial properties against various bacterial strains. Studies indicate that sulfonamide derivatives often exhibit significant antimicrobial effects due to their ability to inhibit bacterial enzyme activities.
  • Enzyme Inhibition :
    • Research has highlighted the potential of this compound as an inhibitor of specific enzymes, such as acetylcholinesterase (AChE) and urease. This inhibition can have implications in treating conditions like Alzheimer's disease and urinary infections.
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may possess anticancer activity, particularly in inhibiting tumor cell proliferation. The presence of the piperidine core is often associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest.
  • Hypoglycemic Effects :
    • Some derivatives of piperidine compounds have been studied for their ability to regulate blood glucose levels, indicating a potential application in diabetes management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE and urease inhibition
AnticancerReduced proliferation in cancer cell lines
HypoglycemicPotential regulation of glucose levels

Detailed Research Findings

  • Antimicrobial Studies :
    A study demonstrated that sulfonamide derivatives, including compounds similar to this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways in bacteria .
  • Enzyme Inhibition :
    Research indicated that compounds with the piperidine structure could effectively inhibit AChE, which is crucial for neurotransmitter regulation in the nervous system. This inhibition could lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Anticancer Mechanisms :
    In vitro studies have shown that related piperidine derivatives can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction . Further research is needed to elucidate the specific pathways involved for this compound.

Q & A

Q. What are the recommended synthetic routes for 1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid?

  • Methodological Answer : A common approach involves reacting piperidine-4-carboxylic acid derivatives with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The sulfonylation reaction typically proceeds at room temperature, followed by purification via recrystallization or column chromatography . For carboxylate protection/deprotection, ethyl ester intermediates (e.g., Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate) can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm the presence of the ethoxyphenyl (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), sulfonyl (SO₂), and piperidine protons .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 341.42 g/mol for the ethyl ester intermediate) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, logP) across studies?

  • Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Strategies include:
  • Repetition under Controlled Conditions : Standardize solvents and crystallization methods .
  • Thermogravimetric Analysis (TGA) : Differentiate between hydrated and anhydrous forms affecting melting points.
  • Computational logP Prediction : Compare experimental logP (e.g., 0.283 in ) with tools like ChemAxon or ACD/Labs to identify outliers .

Q. What strategies are effective for derivatizing the sulfonyl group in this compound?

  • Methodological Answer : The sulfonyl group can undergo:
  • Nucleophilic Substitution : React with amines (e.g., primary/secondary amines) to form sulfonamides under mild basic conditions .
  • Reduction : Convert the sulfonyl group to a thioether using LiAlH₄, though this may require protecting the carboxylic acid .
  • Cross-Coupling Reactions : Utilize palladium catalysts for aryl functionalization, leveraging the electron-rich ethoxyphenyl moiety .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like cyclooxygenase (COX) or kinases, using the sulfonyl group as a hydrogen-bond acceptor .
  • QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends observed in analogs (e.g., antimicrobial activity in ).
  • ADMET Prediction : Estimate bioavailability and toxicity using SwissADME or ADMETLab .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DCM), and base (e.g., NaHCO₃ vs. Et₃N) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

  • Methodological Answer :
  • LC-MS/MS : Identify hydrolyzed products (e.g., free piperidine-4-carboxylic acid) under accelerated conditions (40°C/75% RH) .
  • X-Ray Diffraction (XRD) : Monitor crystallinity changes affecting stability .

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